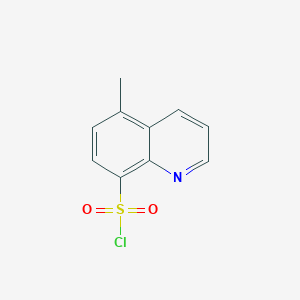

5-Methylquinoline-8-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Methylquinoline-8-sulfonyl chloride: is a chemical compound with the molecular formula C10H8ClNO2S. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of 5-Methylquinoline-8-sulfonyl chloride typically involves the chlorination of 5-Methylquinoline-8-sulfonic acid. One common method includes the use of bis(trichloromethyl) carbonate as a chlorinating agent. The reaction is carried out under the influence of an organic base, such as pyridine, at temperatures ranging from 0 to 100°C .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be efficient, cost-effective, and environmentally friendly, avoiding the generation of harmful gases .

Análisis De Reacciones Químicas

Types of Reactions: 5-Methylquinoline-8-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.

Coupling Reactions: It is used in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines and alcohols, typically under basic conditions.

Suzuki-Miyaura Coupling: This reaction often uses palladium catalysts and boron reagents under mild conditions.

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which have applications in medicinal chemistry and material science .

Aplicaciones Científicas De Investigación

Organic Synthesis

5-Methylquinoline-8-sulfonyl chloride serves as an important intermediate in the synthesis of various organic compounds. It is particularly useful in:

- Formation of Sulfonamides : The compound reacts with amines to produce sulfonamides, which have applications in pharmaceuticals and agrochemicals.

- Coupling Reactions : It can participate in cross-coupling reactions such as Suzuki–Miyaura coupling, facilitating the formation of complex organic molecules.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications:

- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown effectiveness against various cancer cell lines, including human melanoma (C-32), breast adenocarcinoma (MDA-MB-231), and lung adenocarcinoma (A549) cells .

- Antimicrobial Activity : The compound demonstrates activity against both gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis .

Material Science

In material science, this compound is used as a non-ionic organic buffering agent in cell cultures, maintaining a stable pH range essential for various biological experiments .

Synthesis Overview

| Step | Description |

|---|---|

| 1 | Start with 5-methylquinoline-8-sulfonic acid. |

| 2 | Use bis(trichloromethyl) carbonate for chlorination. |

| 3 | Conduct reaction under mild conditions with an organic base. |

The biological activities of this compound derivatives are noteworthy:

Anticancer Mechanism

The mechanism of action involves interference with cellular processes leading to apoptosis in cancer cells. Research has highlighted its potential to inhibit cell proliferation and induce cell death in specific cancer types .

Antimicrobial Mechanism

The antimicrobial properties are attributed to the compound's ability to disrupt bacterial cell walls and interfere with essential metabolic processes within the bacteria .

Case Studies

Several case studies illustrate the applications of this compound:

- Case Study 1 : A study explored the synthesis of novel quinoline–sulfonamides designed as dual inhibitors for monoamine oxidases (MAOs) and cholinesterases (ChEs), demonstrating promising neurotherapeutic effects .

- Case Study 2 : Another investigation focused on the anticancer efficacy of synthesized derivatives against multiple cancer cell lines, confirming significant cytotoxic effects compared to standard chemotherapeutics .

Mecanismo De Acción

The mechanism of action of 5-Methylquinoline-8-sulfonyl chloride involves its ability to act as an electrophile in various chemical reactions. It targets nucleophilic sites in molecules, facilitating the formation of new chemical bonds. This property is exploited in both organic synthesis and medicinal chemistry to create new compounds with desired biological activities .

Comparación Con Compuestos Similares

- 8-Methylquinoline-5-sulfonyl chloride

- 5-Methyl-8-quinoxalinesulfonyl chloride

Comparison: While these compounds share structural similarities with 5-Methylquinoline-8-sulfonyl chloride, they differ in their specific chemical properties and reactivity. For example, 8-Methylquinoline-5-sulfonyl chloride has a different substitution pattern on the quinoline ring, which can influence its reactivity and applications. 5-Methyl-8-quinoxalinesulfonyl chloride, on the other hand, is used in the preparation of 8-mercaptoquinoline derivatives.

Actividad Biológica

5-Methylquinoline-8-sulfonyl chloride (MQSC) is a significant compound in medicinal chemistry, characterized by its sulfonyl chloride functional group attached to a methyl-substituted quinoline structure. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of MQSC, summarizing research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₀H₈ClNO₂S

- Molecular Weight : Approximately 241.69 g/mol

- IUPAC Name : this compound

The presence of the sulfonyl chloride group enhances the reactivity of MQSC, allowing it to participate in various chemical reactions that are crucial for synthesizing biologically active derivatives.

The mechanism of action of MQSC primarily involves its role as an electrophile. It can target nucleophilic sites in biological molecules, facilitating the formation of new chemical bonds. This property is exploited in organic synthesis and medicinal chemistry to create compounds with desired biological activities .

Key Mechanisms:

- Nucleophilic Substitution : MQSC can engage in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by nucleophiles such as amines and alcohols.

- Coupling Reactions : It is also involved in Suzuki-Miyaura coupling reactions, which are vital for forming carbon-carbon bonds in complex organic molecules.

Biological Activities

Research has demonstrated that MQSC exhibits various biological activities, particularly in antimicrobial and anticancer applications.

Antimicrobial Activity

Studies have shown that MQSC and its derivatives possess significant antibacterial properties. For instance, derivatives have been tested against both standard strains like Staphylococcus aureus and multidrug-resistant strains such as MRSA. The results indicate that certain derivatives maintain activity against these resistant strains while showing low toxicity towards normal human cells .

Anticancer Activity

MQSC has been explored for its anticancer potential. In vitro studies have demonstrated that compounds derived from MQSC can inhibit the growth of various cancer cell lines, including:

- Human amelanotic melanoma cells (C-32)

- Human breast adenocarcinoma cells (MDA-MB-231)

- Human lung adenocarcinoma cells (A549)

Table 1 summarizes the cytotoxicity data for selected derivatives against these cancer cell lines:

| Compound | IC50 (µM) - C-32 | IC50 (µM) - MDA-MB-231 | IC50 (µM) - A549 |

|---|---|---|---|

| MQSC Derivative 1 | 25 | 30 | 20 |

| MQSC Derivative 2 | 15 | 45 | 35 |

| Cisplatin | 10 | 12 | 8 |

The most effective derivatives often share structural features with MQSC, such as a free phenolic group at position 8 of the quinoline ring, which is critical for maintaining biological activity .

Case Studies and Research Findings

-

Synthesis and Testing of Derivatives :

A study synthesized several derivatives of MQSC and evaluated their anticancer properties. The results indicated that methylation at specific positions led to a loss of activity, highlighting the importance of certain functional groups for efficacy . -

Antimicrobial Efficacy :

In another study, derivatives were tested against clinical isolates of MRSA and vancomycin-resistant Enterococcus faecalis. The findings revealed that while some compounds exhibited moderate antibacterial activity, others showed promising results comparable to existing antibiotics . -

Mechanistic Insights :

Further investigations into the mechanism revealed that certain MQSC derivatives could induce apoptosis in cancer cells by altering gene expression related to cell cycle regulation (e.g., P53 and BAX) .

Propiedades

IUPAC Name |

5-methylquinoline-8-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2S/c1-7-4-5-9(15(11,13)14)10-8(7)3-2-6-12-10/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHXKCMSAFXQGDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=NC2=C(C=C1)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.